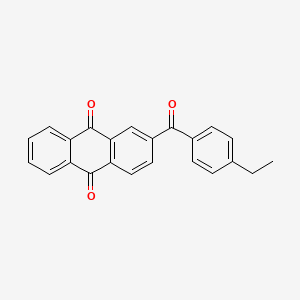

2-(4-Ethylbenzoyl)anthracene-9,10-dione

Description

Structure

3D Structure

Properties

CAS No. |

93614-19-8 |

|---|---|

Molecular Formula |

C23H16O3 |

Molecular Weight |

340.4 g/mol |

IUPAC Name |

2-(4-ethylbenzoyl)anthracene-9,10-dione |

InChI |

InChI=1S/C23H16O3/c1-2-14-7-9-15(10-8-14)21(24)16-11-12-19-20(13-16)23(26)18-6-4-3-5-17(18)22(19)25/h3-13H,2H2,1H3 |

InChI Key |

SZZZHRFCUQDODC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Synthesis of 2-(4-Ethylbenzoyl)anthracene-9,10-dione and Related Derivatives

The synthesis of the this compound framework and its analogs is achieved through several key strategic approaches, including one-pot reactions, regioselective cycloadditions, and classic acylation techniques.

A highly efficient approach for the direct preparation of anthraquinone (B42736) derivatives involves a one-pot reaction using a combination of a Lewis acid and methanesulfonic acid (LAMA). researchgate.net This method facilitates the reaction between benzene (B151609) derivatives and phthalic anhydride (B1165640) to yield anthraquinones directly under heterogeneous conditions. researchgate.netsci-hub.se The combination of a Lewis acid like aluminum chloride (AlCl₃) with methanesulfonic acid has proven particularly effective, leading to high yields and significantly reduced reaction times. sci-hub.se

The reaction's efficiency is heavily dependent on the choice of catalyst. Studies comparing various Lewis acids have shown that AlCl₃ in conjunction with methanesulfonic acid provides superior results. sci-hub.se For instance, the reaction of toluene (B28343) with phthalic anhydride showed a dramatic increase in yield when the combined catalyst system was used compared to reactions with no catalyst or with the Lewis acid alone. sci-hub.se This methodology's advantages include its operational simplicity, high efficiency, and straightforward work-up process. researchgate.netsci-hub.se A closely related industrial process is the catalytic dehydration and ring-closing of 2-(4'-ethylbenzoyl)benzoic acid using concentrated sulfuric acid to produce 2-ethylanthraquinone (B47962), a key precursor and analog. researchgate.netgoogle.com

Table 1: Catalyst Effect on the Synthesis of 2-methyl-9,10-anthraquinone Data sourced from a study on Lewis acid-catalyzed synthesis. sci-hub.se

| Entry | Catalyst | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | FeCl₃/MeSO₃H | 90 | 40 |

| 2 | ZnCl₂/MeSO₃H | 120 | 35 |

| 3 | AlCl₃/MeSO₃H | 20 | 94 |

| 4 | SnCl₄/MeSO₃H | 70 | 60 |

| 5 | TiCl₄/MeSO₃H | 70 | 55 |

| 6 | None | 180 | 0 |

Regioselective synthesis of highly functionalized anthraquinone derivatives can be accomplished through benzannulation reactions utilizing an organic-inorganic dual catalytic system. researchgate.netresearchgate.net This strategy typically involves a [4+2] cycloaddition (Diels-Alder reaction) between components like 1,4-benzenediols or 1,4-naphthalenediols and α,β-unsaturated aldehydes. researchgate.net The use of a dual catalyst, such as L-proline and Ag₂O, facilitates these atom-economic, one-pot reactions to rapidly provide complex quinone structures. researchgate.net This technique has been successfully employed to synthesize natural products containing the anthraquinone nucleus, such as tectoquinone and 2-(4-methylpent-3-enyl)anthracene-9,10-dione, demonstrating its utility in creating specifically substituted analogs. researchgate.netresearchgate.net

Friedel-Crafts acylation is a cornerstone reaction for synthesizing aromatic ketones and is fundamental in producing precursors for this compound. nih.gov The most common route to the related 2-ethylanthraquinone involves a two-step process. First, a Friedel-Crafts reaction between ethylbenzene (B125841) and phthalic anhydride, typically catalyzed by a Lewis acid like AlCl₃, produces 2-(4-ethylbenzoyl)benzoic acid. google.com Subsequently, this intermediate undergoes an acid-catalyzed intramolecular cyclization to form the tricyclic anthraquinone system. google.combeilstein-journals.org

The acylation of anthracene (B1667546) itself can also be used to generate precursors. Depending on the solvent and reaction conditions, Friedel-Crafts acetylation of anthracene can lead to substitution at various positions, such as the 1-, 2-, or 9-positions. researchgate.netsemanticscholar.orgscite.ai For example, using ethylene (B1197577) chloride as a solvent yields a high amount of 1-acetylanthracene, which can then be oxidized to 1-acetylanthraquinone. researchgate.netscite.ai Directing the acylation to the 2-position is also possible under specific conditions, providing a direct route to 2-acylanthracene precursors. researchgate.net These acylated anthracenes can then be oxidized to the corresponding anthraquinones. researchgate.netscite.ai

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the anthraquinone core, allowing for the introduction of various π-conjugated moieties. researchgate.net Methods like the Suzuki-Miyaura cross-coupling reaction are successfully used to create C-C bonds by reacting halogenated anthraquinones (e.g., bromo- or iodo-anthraquinones) or anthraquinoyl triflates with arylboronic acids. researchgate.net This enables the synthesis of site-specific organic materials and complex derivatives. researchgate.net

This strategy has been employed to synthesize a variety of 2,6-disubstituted anthracene-9,10-diones. researchgate.net For instance, 2,6-diiodo-1,5-dioctyloxy-9,10-anthraquinone has been used as a starting material for transition-metal-catalyzed coupling reactions. researchgate.net Similarly, new derivatives of 9,10-anthraquinone featuring thiophene-terminated side arms have been synthesized using cross-coupling procedures in the key reaction steps. rsc.org This methodology provides a versatile approach to extending the π-system of the anthraquinone core, which is crucial for tuning the electronic and photophysical properties of the molecule. rsc.orgnih.gov

Functionalization Strategies and Derivative Synthesis

Building upon the core anthraquinone structure, various functionalization strategies are employed to synthesize a diverse range of derivatives. These methods focus on forming new bonds and introducing new chemical groups to modify the properties of the parent compound.

The formation of new carbon-carbon bonds on the anthracene-9,10-dione skeleton is a primary strategy for creating novel derivatives. Among the most successful and widely used methods are the palladium-catalyzed cross-coupling reactions. researchgate.net

The Suzuki-Miyaura reaction, in particular, provides a convenient and efficient route to arylated 1-hydroxy-9,10-anthraquinones by coupling bromo- or iodo-substituted hydroxyanthraquinones with various arylboronic acids. researchgate.net This allows for the introduction of a wide variety of aryl substituents at specific positions on the anthraquinone core. researchgate.net This methodology has been instrumental in synthesizing series of 2,6-disubstituted and 2,4-bis-arylated anthraquinones. researchgate.netacs.org Such C-C bond-forming reactions are essential for building complex molecular architectures and for structure-activity relationship studies. nih.gov

C–N Bond Formation Methodologies

The introduction of nitrogen-containing functional groups onto the anthraquinone framework is a critical step in the synthesis of many biologically active molecules and advanced materials. For derivatives of this compound, C–N bond formation can be achieved through several established methodologies, primarily involving nucleophilic substitution reactions on halogenated precursors.

One common approach is the reaction of a halo-anthraquinone with various amines. For instance, novel mono- and disubstituted anthraquinone derivatives have been synthesized through the addition of lipophilic amino alcohols. nih.gov A series of 2,6-bis(ω-aminoalkanamido)anthracene-9,10-diones were synthesized by treating the corresponding bis(ω-haloalkanamido) derivatives with appropriate secondary amines. nih.gov This method allows for the introduction of side chains that can modulate the compound's solubility and biological interactions. The conditions for these reactions are typically mild, often requiring a base and a suitable solvent system.

Another strategy involves the conversion of aminoanthraquinones into other nitrogen-containing groups. For example, 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid can be converted into corresponding amides, which then undergo endo-cyclization to form anthra[1,2-d] mdpi.comresearchgate.netbeilstein-journals.orgtriazine-4,7,12(3H)-triones. researchgate.net This highlights the potential for creating complex heterocyclic systems fused to the primary anthraquinone core.

| Precursor | Reagent(s) | Product Type | Reference(s) |

| Halo-anthraquinone | Primary/Secondary Amines, Amino alcohols | Amino-substituted anthraquinone | nih.govnih.gov |

| Amino-anthraquinone | Carboxylic acid derivatives, NaNO₂/Acetic Acid | Amides, Triazines | researchgate.net |

C–O Bond Formation Methodologies

The formation of carbon-oxygen bonds on the this compound scaffold can be accomplished through either the functionalization of the quinone carbonyl groups or by substitution on the aromatic rings. A primary method for modifying the carbonyls is through reduction.

The reduction of anthracene-9,10-diones to the corresponding anthracene-9,10-diols (anthrahydroquinones) is a fundamental transformation. smolecule.com Catalytic hydrogenation, often using palladium on carbon, is a widely employed method for this purpose. smolecule.com The resulting diols are themselves reactive intermediates, susceptible to re-oxidation to the quinone form or undergoing further reactions at the hydroxyl groups. smolecule.com

Substitution on the aromatic rings can introduce alkoxy or aryloxy groups. A facile synthesis of 2,6-dialkoxyanthracenes has been reported from the corresponding anthraquinones via a single-step reduction. beilstein-journals.orgnih.gov This method protects the reactive 9 and 10 positions, directing substitution to the outer rings. beilstein-journals.orgnih.gov

| Starting Material | Reagent(s) | Product | Reference(s) |

| Anthracene-9,10-dione | H₂, Pd/C | Anthracene-9,10-diol | smolecule.com |

| Substituted Anthraquinone | Zn/Pyridine or Zn/NaOH | Alkoxyanthracene | beilstein-journals.orgnih.gov |

Halogenation and Halogen-Mediated Functionalization

Halogenation of the anthraquinone nucleus provides key intermediates for subsequent cross-coupling and nucleophilic substitution reactions. The regioselectivity of halogenation is influenced by the existing substituents. For the parent anthracene molecule, halogenation with reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) often targets the central 9 and 10 positions. nih.govresearchgate.netresearchgate.net

However, in the case of anthracene-9,10-dione, the 9 and 10 positions are already oxidized. Therefore, halogenation occurs on the outer aromatic rings. Bromination of 2-aminoanthraquinone (B85984) is known to lead to a mixture of bromoanthraquinones. beilstein-journals.org The ethylbenzoyl group at the 2-position in this compound would act as a deactivating group, directing incoming electrophiles (like Br⁺ or Cl⁺) to specific positions on the rings, although a mixture of products is possible. The reaction with NBS or NCS, often initiated by a radical initiator or acid catalyst, can introduce bromine or chlorine atoms onto the scaffold. nih.gov These halogenated derivatives are valuable precursors for C-C, C-N, and C-O bond-forming reactions.

| Substrate | Reagent | Product | Key Findings | Reference(s) |

| Dibenz[a,c]anthracene | NBS in CCl₄ | 9- and 10-monobromination (9:1 ratio) | Reaction is accelerated by iodine. nih.govresearchgate.net | nih.govresearchgate.net |

| Dibenz[a,c]anthracene | NCS in CCl₄ | Exclusive 9-chlorination | Requires addition of HCl. nih.govresearchgate.net | nih.govresearchgate.net |

| 9-Bromoanthracene | NCS | 9,10-dichloroanthracene and 9-bromo-10-chloroanthracene | Occurs via addition of Cl₂ followed by preferential HBr loss. nih.govresearchgate.net | nih.govresearchgate.net |

Introduction of Heteroatom-Containing Substituents (e.g., Sulfur, Selenium, Boron, Phosphorus)

Incorporating heteroatoms other than oxygen and nitrogen can significantly alter the electronic and photophysical properties of the anthraquinone system.

Sulfur: Dithiocarbamates represent a class of sulfur-containing derivatives. A synthetic approach to 9,10-anthracenedione diethyldithiocarbamates involves the diazotization of amino-9,10-anthracenediones followed by reaction with a dithiocarbamate (B8719985) salt. researchgate.net This method provides a route to attach sulfur-containing moieties to the aromatic core.

Boron: Pyridyl N-directed electrophilic borylation is a powerful method for embedding boron into polycyclic aromatic hydrocarbons. nih.gov This strategy has been used to synthesize BN-doped anthracenes. beilstein-journals.org Applying this to a pyridyl-containing derivative of this compound could yield novel boranated compounds with interesting optoelectronic properties.

| Heteroatom | Method | Precursor | Reagent(s) | Product Type | Reference(s) |

| Sulfur | Diazotization/Substitution | Amino-anthracenedione | NaNO₂/H₂SO₄, then Sodium diethyldithiocarbamate | Dithiocarbamate derivative | researchgate.net |

| Boron | Electrophilic Borylation | Dipyridylanthracene | BCl₃, AlCl₃ | Diborylated anthracene | nih.gov |

Synthesis of Extended Conjugated Systems via Alkynylation (e.g., Sonogashira Cross-Coupling)

The Sonogashira cross-coupling reaction is a highly effective method for forming carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp²-hybridized carbon atoms of aryl or vinyl halides. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org

For this compound, this methodology can be used to extend the π-conjugated system. The first step would be the halogenation of the anthraquinone core, as described in section 2.2.4. The resulting aryl halide can then be coupled with a terminal alkyne. This reaction is tolerant of a wide variety of functional groups and proceeds under relatively mild conditions, making it a powerful tool for synthesizing complex architectures for applications in materials science and electronics. researchgate.net Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of alkynes. libretexts.org

| Reaction | Catalysts | Reactants | Product | Reference(s) |

| Sonogashira Coupling | Palladium complex, Copper(I) iodide | Halogenated anthraquinone, Terminal alkyne | Alkynyl-substituted anthraquinone | wikipedia.orglibretexts.orgorganic-chemistry.org |

Preparation of Oxime Ester Derivatives

Oxime esters derived from dione (B5365651) systems have been investigated for their chemical reactivity, particularly their ability to undergo N–O bond cleavage upon stimulation, such as UV irradiation. mdpi.com The synthesis of oxime esters from this compound would involve a two-step process.

First, the carbonyl groups of the dione would be reacted with hydroxylamine (B1172632) to form the corresponding oxime or bis-oxime. Second, the hydroxyl group(s) of the oxime would be acylated with a suitable acyl chloride or anhydride (e.g., benzoyl chloride) in the presence of a base to yield the final oxime ester derivative. Studies on related diazaanthracene-9,10-dione systems have shown that such oxime esters can act as photo-induced DNA cleaving agents, a function attributed to the generation of iminyl and carboxyl radicals upon UV irradiation. mdpi.com

| Step | Reactants | Product | Reference(s) |

| 1. Oximation | Anthracene-9,10-dione | Anthracene-9,10-dione oxime | mdpi.com |

| 2. Acylation | Anthracene-9,10-dione oxime, Acyl chloride | Anthracene-9,10-dione oxime ester | mdpi.com |

Stereochemical Control and Regioselectivity in Synthesis

In the synthesis of complex derivatives of this compound, controlling the regioselectivity of reactions is paramount to obtaining the desired isomer. The existing ethylbenzoyl substituent at the 2-position exerts a significant directing effect on subsequent electrophilic aromatic substitutions. As a meta-directing deactivating group, it will influence the position of incoming functional groups like halogens or nitro groups.

An important method to control regioselectivity is to protect the most reactive positions. For instance, the reduction of the quinone moiety to a diol or diacetate protects the 9 and 10 positions, allowing for selective functionalization of the outer rings. beilstein-journals.orgnih.gov

In reactions that can produce multiple isomers, such as the double borylation of 9,10-dipyridylanthracene, the reaction conditions can be tuned to favor one isomer over another. nih.gov A detailed study of the double-borylation of 9,10-dipyridylanthracene revealed that factors like the choice of Lewis acid can influence the ratio of the cis and trans products, providing a method for regioselective synthesis. nih.gov While the this compound itself is achiral, the introduction of chiral substituents or the creation of stereocenters in subsequent reactions would necessitate stereochemical control, for which specific chiral catalysts or auxiliaries would be required.

Advanced Reaction Mechanisms and Pathways

Fundamental Reaction Pathways of Anthracene-9,10-dione Core

The anthracene-9,10-dione, or anthraquinone (B42736), core is the central reactive component of the title compound. Its chemical behavior is distinct from that of its parent hydrocarbon, anthracene (B1667546), primarily due to the presence of two carbonyl groups which significantly influence the electron distribution across the aromatic rings.

Unlike anthracene, which readily undergoes electrophilic aromatic substitution at its central 9 and 10 positions, the anthraquinone core is highly deactivated towards electrophiles due to the electron-withdrawing effect of the carbonyl groups. quora.comyoutube.com Electrophilic substitution, therefore, requires harsh conditions and generally avoids the central ring. The substitution patterns are dictated by the deactivating nature of the quinone system. For instance, nitration of anthracene yields 9-nitroanthracene, while the same reaction on anthraquinone is much more difficult.

Conversely, the electron-deficient nature of the anthraquinone ring system makes it susceptible to nucleophilic substitution, a reaction not typically observed with anthracene itself. These reactions proceed via addition-elimination mechanisms, where a nucleophile attacks an unsubstituted carbon atom, forming a resonance-stabilized intermediate (a Meisenheimer-like complex), followed by the elimination of a leaving group.

Table 1: Comparison of Substitution Reactivity

| Reaction Type | Anthracene Core | Anthracene-9,10-dione Core |

|---|---|---|

| Electrophilic Substitution | Favored at 9,10-positions; relatively facile. quora.comyoutube.com | Highly deactivated; requires forcing conditions. |

| Nucleophilic Substitution | Generally does not occur. | Feasible due to electron-deficient rings. |

The redox chemistry of the anthraquinone core is a defining feature of its reactivity. The quinone structure allows it to undergo reversible two-electron, two-proton reduction to form anthrahydroquinone. This process occurs in two distinct single-electron transfer steps, generating a stable semiquinone radical anion as an intermediate. nih.gov

The general mechanism can be summarized as:

First Electron Transfer: The anthraquinone (AQ) molecule accepts an electron to form the semiquinone radical anion (AQ•−). AQ + e⁻ ⇌ AQ•−

Second Electron Transfer: The semiquinone radical anion accepts a second electron to form the dianion (AQ²⁻), which is the conjugate base of anthrahydroquinone. AQ•− + e⁻ ⇌ AQ²⁻

These electron transfer processes are fundamental to the role of anthraquinone derivatives in various applications, including as photocatalysts. nih.gov The stability of the semiquinone radical is attributed to the extensive delocalization of the unpaired electron across the aromatic system.

Mechanistic Investigations of Photoinduced Reactions

Upon absorption of light, particularly in the UV-A region, the anthraquinone core is promoted to an excited electronic state. plos.org This photoexcited molecule is a potent oxidizing agent and can initiate a variety of chemical reactions through different mechanistic pathways.

Anthraquinone and its derivatives are well-known photosensitizers, capable of generating singlet oxygen (¹O₂) upon irradiation. nih.govmdpi.com This process occurs via a Type II photooxygenation mechanism. nih.gov

The mechanism involves the following steps:

Excitation: The ground-state anthraquinone (AQ) absorbs a photon (hν) to form an excited singlet state (¹AQ*).

Intersystem Crossing (ISC): The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived excited triplet state (³AQ*).

Energy Transfer: The triplet-state anthraquinone collides with ground-state molecular oxygen (³O₂), which is a triplet diradical. Through a spin-allowed energy transfer process, the anthraquinone returns to its ground state, while the oxygen is promoted to its highly reactive singlet state (¹O₂). mdpi.com

³AQ* + ³O₂ → AQ + ¹O₂

While the term cycloreversion is most accurately applied to the decomposition of anthracene endoperoxides to regenerate anthracene and singlet oxygen, the generation of ¹O₂ by excited anthraquinone is a critical photoinduced process that enables subsequent oxidation reactions. rsc.orgresearchgate.net The quantum yield of singlet oxygen formation depends on the specific anthraquinone derivative and the reaction environment. mdpi.com

Photoexcited triplet anthraquinone (³AQ*) exhibits biradical character. This allows it to participate in reactions involving homolytic bond cleavage, most notably hydrogen atom abstraction. In the presence of a suitable hydrogen donor (R-H), the excited anthraquinone can abstract a hydrogen atom, leading to the formation of a semiquinone radical (AQH•) and a substrate radical (R•). nih.gov

³AQ* + R-H → AQH• + R•

This homolytic cleavage of the R-H bond is a key step in many anthraquinone-sensitized photoreactions. The resulting radicals can then engage in a variety of subsequent reactions, such as dimerization, disproportionation, or reaction with oxygen. This pathway is characteristic of a Type I photooxygenation mechanism. nih.gov The primary cleavage of bonds within the anthraquinone structure itself, such as a Norrish Type I reaction, is less common than intermolecular hydrogen abstraction.

Anthraquinones drive photooxygenation through two primary, often competing, mechanisms, categorized as Type I and Type II. nih.gov

Type I Mechanism: This pathway is characterized by electron or hydrogen transfer between the excited triplet sensitizer (B1316253) (³AQ*) and a substrate molecule. The initial step is typically the formation of radical ions or neutral radicals, as described in the section on homolytic bond cleavage. These radicals can then react with ground-state molecular oxygen (³O₂) to produce superoxide (B77818) radical anions (O₂•−) or other reactive oxygen species (ROS), which ultimately oxidize the substrate. nih.gov

Type II Mechanism: This pathway involves the direct energy transfer from the excited triplet sensitizer (³AQ*) to ground-state molecular oxygen (³O₂) to produce singlet oxygen (¹O₂), as detailed in the section on singlet oxygen generation. The highly electrophilic singlet oxygen then reacts directly with the substrate, often through cycloaddition ([4+2] or [2+2]) or ene reactions. nih.govresearchgate.net

The predominance of either the Type I or Type II mechanism depends on several factors, including the concentration of the substrate and oxygen, the nature of the solvent, and the specific redox properties of the anthraquinone derivative and the substrate. nih.gov

Table 2: Key Photooxygenation Pathways

| Mechanism | Initial Step | Key Intermediate Species |

|---|---|---|

| Type I | Electron/Hydrogen transfer from substrate to ³AQ*. nih.gov | Semiquinone radical (AQH•), Substrate radical (R•), Superoxide (O₂•−). nih.gov |

| Type II | Energy transfer from ³AQ* to ³O₂. nih.gov | Singlet oxygen (¹O₂). nih.gov |

Mechanistic Insights into Catalytic Reactions

Catalysis plays a pivotal role in the efficient and selective synthesis of complex organic molecules. In the context of 2-(4-Ethylbenzoyl)anthracene-9,10-dione, catalytic methods are instrumental in the introduction of the 4-ethylbenzoyl group onto the anthraquinone core. The following subsections explore the mechanisms of relevant catalytic systems.

The primary method for the synthesis of this compound involves a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution is facilitated by a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The mechanism of this reaction is a well-established, multi-step process. wikipedia.orgmasterorganicchemistry.com

The reaction commences with the activation of the acylating agent, in this case, 4-ethylbenzoyl chloride, by the Lewis acid. The aluminum chloride coordinates to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and leads to the formation of a highly electrophilic acylium ion. This acylium ion is resonance-stabilized, which prevents rearrangements that can be problematic in Friedel-Crafts alkylations. masterorganicchemistry.com

The generated acylium ion then acts as the electrophile in the subsequent step, where it is attacked by the electron-rich π-system of the anthracene-9,10-dione. The electron-withdrawing nature of the carbonyl groups on the anthraquinone ring deactivates the molecule towards electrophilic attack. However, the reaction can proceed under forcing conditions, with substitution occurring preferentially at the 2-position. The attack of the acylium ion on the aromatic ring leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org

In the final step of the mechanism, a weak base, such as the AlCl₄⁻ complex formed in the initial step, abstracts a proton from the carbon atom bearing the newly attached acyl group. This deprotonation restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in practice, more than a stoichiometric amount of the catalyst is often required as it complexes with the product ketone. wikipedia.orgorganic-chemistry.org The final product, this compound, is then obtained after an aqueous workup to decompose the catalyst-product complex. wikipedia.org

Table 1: Key Steps in the Lewis Acid-Catalyzed Friedel-Crafts Acylation

| Step | Description |

| 1. Activation | The Lewis acid (e.g., AlCl₃) activates the acylating agent (4-ethylbenzoyl chloride) to form a highly electrophilic acylium ion. |

| 2. Electrophilic Attack | The acylium ion is attacked by the π-electrons of the anthracene-9,10-dione ring, forming a resonance-stabilized arenium ion (sigma complex). |

| 3. Deprotonation | A weak base removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final acylated product. |

While not as extensively documented for the specific synthesis of this compound, organo-inorganic dual catalysis represents a burgeoning field with the potential for novel synthetic strategies. This approach combines the unique reactivities of both an organocatalyst and an inorganic catalyst to achieve transformations that are not possible with either catalyst alone.

In the context of aromatic ketone synthesis, a hypothetical organo-inorganic dual catalytic cycle could involve an organocatalyst to generate a reactive intermediate from one of the starting materials, and an inorganic catalyst, such as a transition metal complex, to activate the other coupling partner. For instance, an aminocatalyst could react with an enolizable ketone to form a nucleophilic enamine, while a transition metal catalyst activates an aryl halide for a cross-coupling reaction.

The mechanistic synergy in such a system would lie in the ability of the two catalytic cycles to operate concurrently and cooperatively. The organocatalytic cycle would regenerate the organocatalyst after each turnover, while the inorganic catalytic cycle would be responsible for the carbon-carbon bond formation and subsequent regeneration of the active metal species. This dual activation strategy can lead to enhanced reactivity and selectivity under milder reaction conditions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and could be employed for the synthesis or derivatization of 2-aroylanthracene-9,10-diones. The general mechanism for these reactions, such as the Suzuki or Negishi couplings, involves a catalytic cycle centered on a palladium complex. nobelprize.org

The catalytic cycle typically begins with the oxidative addition of an organohalide (e.g., 2-bromoanthracene-9,10-dione) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. The next step is transmetalation, where an organometallic reagent (e.g., an organoboron or organozinc compound containing the 4-ethylbenzoyl moiety) transfers its organic group to the palladium(II) complex, displacing the halide. nobelprize.orgwikipedia.org

The final and crucial step is reductive elimination, where the two organic groups on the palladium(II) complex couple and are expelled as the final product, this compound. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nobelprize.org The efficiency and selectivity of the reaction are highly dependent on the nature of the ligands coordinated to the palladium center, the solvent, and the base used. wikipedia.org

Table 2: General Steps in a Palladium-Catalyzed Cross-Coupling Cycle

| Step | Description |

| 1. Oxidative Addition | An organic halide adds to the Pd(0) catalyst to form a Pd(II) complex. |

| 2. Transmetalation | An organometallic reagent transfers its organic group to the Pd(II) complex. |

| 3. Reductive Elimination | The two organic groups on the Pd(II) complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst. |

Diels-Alder Cycloaddition Reactions in Anthracene-9,10-dione Synthesis and Derivatization

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the construction of six-membered rings. While the anthracene core itself is a proficient diene, the anthracene-9,10-dione system, with its electron-withdrawing carbonyl groups, has a modified reactivity profile. The natural preference for Diels-Alder reactions of unsubstituted anthracene is at the 9,10-positions. nih.govresearchgate.net

However, the derivatization of the anthracene-9,10-dione skeleton can be achieved through Diels-Alder reactions. For instance, a diene could react with one of the benzene (B151609) rings of the anthraquinone, which would act as the dienophile. The feasibility and regioselectivity of such a reaction would be influenced by the electronic nature of both the diene and the dienophile, as well as steric factors. nih.gov

The mechanism of the Diels-Alder reaction is generally considered to be a concerted process, where the new sigma bonds are formed simultaneously in a single transition state. The stereospecificity of the reaction is a key feature of this concerted mechanism. The relative orientation of the diene and dienophile in the transition state determines the stereochemistry of the resulting cycloadduct.

Radical Reaction Pathways in Anthracene-9,10-dione Chemistry

Radical reactions offer alternative pathways for the functionalization of aromatic systems, including anthracene-9,10-dione. These reactions proceed through highly reactive radical intermediates and can often achieve transformations that are difficult via ionic pathways.

The generation of a radical can be initiated by various methods, such as the use of a radical initiator (e.g., AIBN) or through photolysis. Once a radical is formed, it can add to one of the aromatic rings of the anthracene-9,10-dione. This addition disrupts the aromaticity and forms a new radical intermediate. This intermediate can then undergo further reactions, such as hydrogen abstraction or reaction with another molecule, to yield the final product.

For example, a radical derived from an acyl source could potentially be used to introduce an aroyl group onto the anthraquinone nucleus. The regioselectivity of such a radical addition would be governed by the stability of the resulting radical intermediate. The electron-withdrawing nature of the carbonyl groups in anthracene-9,10-dione would influence the position of radical attack.

Photophysical and Photochemical Phenomena

Excited State Dynamics and Energy Transfer Processes

Upon photoexcitation, 2-(4-Ethylbenzoyl)anthracene-9,10-dione is promoted from its ground electronic state (S₀) to a higher energy singlet excited state (Sₙ). The subsequent relaxation pathways are complex and include internal conversion, intersystem crossing, and energy transfer processes.

Following initial excitation to a higher singlet state, the molecule typically undergoes rapid, non-radiative internal conversion to the lowest singlet excited state (S₁). From the S₁ state, the molecule can either return to the ground state via fluorescence or undergo intersystem crossing (ISC) to a triplet state. mdpi.com In molecules containing carbonyl groups, such as the dione (B5365651) moiety in this compound, the n-π* transition can facilitate ISC. researchgate.net The efficiency of ISC is a critical parameter that determines the population of the triplet manifold and subsequent photochemical processes. For many aromatic ketones, the rate of intersystem crossing is often very high, leading to efficient population of the triplet state. The spin-orbit coupling, which is enhanced by the presence of the carbonyl groups, plays a significant role in promoting this spin-forbidden transition from the singlet to the triplet state. rsc.org

Once populated, the lowest triplet excited state (T₁) has a significantly longer lifetime than the S₁ state because the transition back to the singlet ground state is spin-forbidden. mdpi.com This long lifetime allows the triplet state to participate in various photochemical reactions, including energy transfer to other molecules. The triplet state of anthraquinone (B42736) derivatives is known to be reactive and can abstract hydrogen atoms or participate in electron transfer reactions. rsc.org Intramolecular energy transfer between the excited anthracene-9,10-dione core and the ethylbenzoyl substituent is also a possibility, depending on the relative energies of their respective triplet states. The triplet state properties of similar anthracene (B1667546) derivatives have been studied, revealing that structural modifications can significantly influence triplet yields and lifetimes. rsc.orgsci-hub.se

The initial events following photoexcitation occur on ultrafast timescales, typically in the picosecond to femtosecond range. These processes include vibrational relaxation within electronic states and internal conversion between states of the same multiplicity. nih.gov For related anthracene derivatives, studies have shown that conformational changes and solvent relaxation can also occur on these timescales, influencing the subsequent excited-state dynamics. researchgate.netnih.gov The flexibility of the ethylbenzoyl group may allow for conformational relaxation in the excited state, which can affect the rates of both radiative and non-radiative decay pathways. Ultrafast transient absorption spectroscopy is a key technique for probing these rapid relaxation processes. nih.gov

Luminescence Properties and Emission Characteristics

The luminescence of this compound provides valuable insights into its excited-state properties. Both fluorescence from the S₁ state and phosphorescence from the T₁ state are possible emission pathways.

Fluorescence is the emission of light from the relaxation of the S₁ state to the S₀ state. libretexts.org For many anthracene derivatives, fluorescence is a prominent deactivation pathway. mdpi.com However, in the case of this compound, the efficient intersystem crossing to the triplet state may quench the fluorescence, leading to a low fluorescence quantum yield.

Phosphorescence, the emission from the T₁ state to the S₀ state, is typically observed at longer wavelengths and has a much longer lifetime than fluorescence. mdpi.com The observation and characterization of phosphorescence can provide information about the energy and lifetime of the lowest triplet state. The table below presents hypothetical luminescence data for a compound like this compound based on typical values for related aromatic ketones.

| Property | Value (Illustrative) |

| Fluorescence λmax | ~450 nm |

| Phosphorescence λmax | ~550 nm |

| Fluorescence Lifetime (τf) | < 10 ns |

| Phosphorescence Lifetime (τp) | > 1 µs |

| Fluorescence Quantum Yield (Φf) | < 0.1 |

| Phosphorescence Quantum Yield (Φp) | Variable |

Note: These values are illustrative and based on general characteristics of similar compounds. Actual experimental values for this compound may differ.

Thermally Activated Delayed Fluorescence (TADF) is a phenomenon where molecules can up-convert from the T₁ state back to the S₁ state through reverse intersystem crossing (RISC), followed by delayed fluorescence. This process is efficient when the energy gap between the S₁ and T₁ states (ΔEST) is small, allowing for thermal energy to promote the transition. kyushu-u.ac.jp While TADF is more commonly observed in donor-acceptor type molecules, the potential for TADF in this compound cannot be entirely ruled out without experimental investigation. The presence of both electron-withdrawing dione groups and a potentially electron-donating ethylbenzoyl group could create charge-transfer character in the excited state, which is often conducive to a small ΔEST. nih.gov The observation of TADF would be indicated by a delayed fluorescence component with a lifetime similar to that of the triplet state. nih.gov Several studies have explored TADF in various anthracene derivatives, highlighting the importance of molecular design in achieving efficient RISC. rsc.org

Aggregation-Induced Emission (AIE) Phenomena

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This behavior is contrary to the common aggregation-caused quenching (ACQ) effect. The mechanism of AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission.

While specific studies on the AIE properties of this compound are not available, the broader class of anthracene derivatives has been shown to exhibit AIE. The presence of the bulky benzoyl substituent at the 2-position could potentially induce AIE characteristics. The steric hindrance provided by the ethylbenzoyl group might prevent strong intermolecular π-π stacking in the solid state, a common cause of fluorescence quenching. If the molecule adopts a twisted conformation in the aggregated state, this could restrict intramolecular rotations and lead to enhanced emission.

Hypothetical AIE Characteristics of this compound:

| Solvent System | Emission Characteristics in Solution | Emission Characteristics in Aggregate State | Potential Mechanism |

| Good Solvent (e.g., THF, Chloroform) | Weak or no fluorescence | - | Free intramolecular rotation of the ethylbenzoyl group leads to non-radiative decay. |

| Poor Solvent/Good Solvent Mixture (e.g., Water/THF) | - | Strong fluorescence | Formation of nanoaggregates restricts intramolecular motion, opening radiative decay channels. |

Further experimental investigation, such as photoluminescence spectroscopy in different solvent mixtures and in the solid state, would be necessary to confirm and quantify the AIE behavior of this specific compound.

Near-Infrared (NIR) Emission Properties

Near-infrared (NIR) emission, typically defined in the range of 700-1700 nm, is highly desirable for applications in bio-imaging, telecommunications, and night-vision technologies due to the reduced light scattering and deeper tissue penetration of NIR light. Achieving NIR emission in organic molecules often requires extensive π-conjugated systems and the presence of strong electron donor and acceptor groups to lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The anthracene-9,10-dione core itself does not typically emit in the NIR region. The 4-ethylbenzoyl group, while extending conjugation to some degree, is unlikely to induce a significant enough bathochromic (red) shift to push the emission into the NIR range.

However, it is conceivable that this compound could serve as a ligand for lanthanide complexes, which are known for their sharp, line-like emission bands in the NIR region. In such a scenario, the organic ligand would act as an "antenna," absorbing UV-Vis light and transferring the energy to the central lanthanide ion (e.g., Nd³⁺, Er³⁺, Yb³⁺), which then emits in the NIR. The efficiency of this energy transfer process would depend on the triplet state energy of the ligand relative to the emissive energy level of the lanthanide ion.

Potential for Sensitized NIR Emission:

| Component | Role | Wavelength Range |

| This compound | Antenna Ligand | Absorption in UV-Vis |

| Lanthanide Ion (e.g., Nd³⁺, Er³⁺) | Emitter | Emission in NIR |

Without experimental data, the NIR emission properties of this compound itself remain speculative.

Photochromic Behavior of Anthracene-9,10-dione Derivatives

Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. This phenomenon is the basis for applications such as photo-switchable materials, optical data storage, and smart windows.

The photochromism of anthracene derivatives often involves [4+4] cycloaddition reactions, leading to the formation of a dimer upon irradiation with UV light. This dimerization process disrupts the extended π-conjugation of the anthracene core, resulting in a change in the absorption spectrum. The original anthracene derivative can often be regenerated by irradiation with light of a different wavelength or by heating.

In the case of anthracene-9,10-dione derivatives, another potential photochromic mechanism is photoreduction. Upon UV irradiation in the presence of a hydrogen donor, the quinone moiety can be reduced to a hydroquinone (B1673460). This transformation leads to a significant change in color and fluorescence properties. The reverse reaction, oxidation back to the quinone, can often be achieved by exposure to air (oxygen).

The 2-(4-ethylbenzoyl) substituent could influence the photochromic behavior in several ways:

Steric Hindrance: The bulky substituent might sterically hinder the [4+4] photodimerization process, potentially reducing its efficiency or preventing it altogether.

Electronic Effects: The benzoyl group is an electron-withdrawing group, which could affect the energetics of the excited states and influence the quantum yield of photoreduction.

Possible Photochromic Transformations:

| Initial State | Stimulus | Final State | Reversion Stimulus | Spectroscopic Change |

| This compound (Monomer) | UV Light | Dimer | Heat or different λ light | Disruption of conjugation, blue shift in absorption |

| This compound (Quinone) | UV Light + H-donor | 2-(4-Ethylbenzoyl)anthracene-9,10-diol (Hydroquinone) | Air (O₂) | Change in color and fluorescence |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, molecular geometry, and energy levels.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like 2-(4-Ethylbenzoyl)anthracene-9,10-dione, DFT calculations, often using hybrid functionals such as B3LYP with a basis set like 6-31G(d,p), are employed to determine several key characteristics. researchgate.net

First, geometry optimization is performed to find the most stable three-dimensional arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles. The substitution of the ethylbenzoyl group at the 2-position of the anthraquinone (B42736) core would influence the planarity and electronic distribution of the fused ring system.

Furthermore, DFT is used to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. jcesr.org The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule; a smaller gap suggests higher reactivity. For anthraquinone derivatives, the core structure acts as an electron acceptor, and substituents can modulate these energy levels. jcesr.org

The calculated electronic properties are then used to derive various reactivity descriptors, as shown in the representative table below.

Table 1: Representative DFT-Calculated Electronic Properties for an Anthraquinone Derivative Note: These are illustrative values based on typical findings for substituted anthraquinones and not specific experimental or calculated data for this compound.

| Parameter | Description | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -3.0 eV |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 3.5 eV |

| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | 6.5 eV |

| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | 3.0 eV |

| Dipole Moment (μ) | Measure of the net molecular polarity | 3.2 Debye |

Time-Dependent DFT (TD-DFT) for Spectroscopic Predictions

To investigate the optical properties, Time-Dependent Density Functional Theory (TD-DFT) is the most common method. researchgate.net It is used to calculate the vertical excitation energies, which correspond to the absorption of light. These calculations can predict the maximum absorption wavelength (λmax) of the molecule's UV-Visible spectrum. uclouvain.be

For anthraquinone derivatives, the electronic transitions are typically of the π→π* type. The position and intensity of these absorptions are highly sensitive to the nature and position of substituents on the anthraquinone core. researchgate.net The ethylbenzoyl group, with its carbonyl moiety and aromatic ring, would be expected to cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted anthraquinone, due to the extension of the conjugated π-system. TD-DFT calculations can model these shifts and help interpret experimental spectra by identifying the specific molecular orbitals involved in each electronic transition. uclouvain.bedntb.gov.ua

Table 2: Predicted Spectroscopic Data from TD-DFT for a Substituted Anthraquinone Note: These are illustrative values and not specific experimental or calculated data for this compound.

| Excited State | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S1 | 455 | 0.12 | HOMO → LUMO |

| S2 | 398 | 0.01 | HOMO-1 → LUMO |

| S3 | 325 | 0.25 | HOMO → LUMO+1 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the exploration of conformational landscapes and intermolecular interactions in different environments, such as in solution or in a crystal lattice. mdpi.com

Theoretical Modeling of Excited State Processes

Understanding what happens to a molecule after it absorbs light is crucial for applications in photochemistry and materials science. Theoretical modeling is used to map the potential energy surfaces of electronic excited states and identify the pathways for de-excitation. nih.gov

Upon excitation, this compound can relax back to the ground state through several mechanisms, including fluorescence (radiative decay) or non-radiative processes like internal conversion and intersystem crossing to a triplet state. nih.gov Computational methods can calculate the rates of these processes. For anthracene (B1667546) derivatives, excited-state dynamics can be complex, involving conformational changes or charge transfer events. tudublin.ie Theoretical models help to elucidate these ultrafast processes that are often difficult to capture experimentally.

Structure-Reactivity Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate a molecule's structure with its biological activity or physical properties. These models rely on molecular descriptors calculated from the compound's computational structure. benthamopen.comnih.gov

For a class of compounds like substituted anthraquinones, QSAR studies can be developed to predict their potential as, for instance, anticancer agents or dyes. benthamopen.comnih.gov Descriptors derived from DFT calculations for this compound—such as HOMO/LUMO energies, dipole moment, and molecular surface area—would be used as inputs for these models. By analyzing a series of related anthraquinone analogues, a predictive model can be built to guide the design of new compounds with enhanced activity or desired properties. benthamopen.comnih.gov

Simulations of Charge Transfer and Electron Acceptor Behavior

Computational simulations can quantify the extent of charge transfer upon electronic excitation by analyzing the change in electron density distribution between the ground and excited states. nih.gov This is crucial for understanding the molecule's photophysical properties, such as dual fluorescence, and its potential use in electronic materials. The electron-accepting nature of such molecules makes them relevant for applications in areas like redox flow batteries and organic electronics. jcesr.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

¹H-NMR Spectroscopy

The proton NMR spectrum of 2-(4-Ethylbenzoyl)anthracene-9,10-dione is anticipated to exhibit distinct signals corresponding to the aromatic protons of the anthracene (B1667546) core and the ethylbenzoyl group. The protons on the anthracene-9,10-dione skeleton typically appear in the downfield region, generally between δ 7.5 and 8.5 ppm, due to the deshielding effect of the aromatic rings and the carbonyl groups. The substitution at the 2-position will lead to a more complex splitting pattern for the protons on that ring compared to the unsubstituted rings.

The 4-ethylbenzoyl group will present a characteristic AA'BB' system for the aromatic protons on the phenyl ring, appearing as two doublets in the range of δ 7.2 to 8.0 ppm. The ethyl group will give rise to a quartet at approximately δ 2.7 ppm for the methylene (B1212753) (-CH₂) protons and a triplet at around δ 1.2 ppm for the methyl (-CH₃) protons, with a typical coupling constant (J) of about 7.5 Hz.

Predicted ¹H-NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Predicted Coupling Constant (J, Hz) |

| Anthracene-dione H | 7.5 - 8.5 | Multiplet | 7H | - |

| Ethylbenzoyl Ar-H | 7.2 - 8.0 | Doublet | 4H | ~8.0 |

| -CH₂- | ~2.7 | Quartet | 2H | ~7.5 |

| -CH₃ | ~1.2 | Triplet | 3H | ~7.5 |

¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum will provide information on all the unique carbon atoms in the molecule. The carbonyl carbons of the anthracene-9,10-dione moiety are expected to resonate at a significantly downfield chemical shift, typically around δ 180-185 ppm. The carbon of the benzoyl carbonyl group will also be in a similar region. The aromatic carbons of the anthracene and benzoyl groups will appear in the δ 120-150 ppm range. The methylene and methyl carbons of the ethyl group are expected at approximately δ 29 ppm and δ 15 ppm, respectively.

Predicted ¹³C-NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Anthracene-dione C=O | 180 - 185 |

| Benzoyl C=O | 195 - 200 |

| Aromatic C | 120 - 150 |

| -CH₂- | ~29 |

| -CH₃ | ~15 |

2D-NMR Techniques

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity within the ethyl group and the coupling patterns of the aromatic protons. An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides insights into the functional groups present in a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by the strong absorption bands of the carbonyl groups. The two carbonyl groups of the anthracene-9,10-dione core are expected to show a strong, sharp absorption band around 1670-1680 cm⁻¹. The benzoyl carbonyl group will likely exhibit a distinct absorption band at a slightly lower frequency, around 1650-1660 cm⁻¹, due to conjugation with the phenyl ring. Aromatic C-H stretching vibrations will be observed in the region of 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the ethyl group will appear just below 3000 cm⁻¹. The aromatic C=C stretching vibrations will produce a series of peaks in the 1450-1600 cm⁻¹ region.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Anthracene-dione C=O Stretch | 1670 - 1680 | Strong |

| Benzoyl C=O Stretch | 1650 - 1660 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

Raman Spectroscopy

Raman spectroscopy would provide complementary information to IR spectroscopy. The symmetric stretching of the aromatic rings is expected to give strong signals in the Raman spectrum.

Mass Spectrometry Techniques (EI-MS, HRMS, MALDI-FTMS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₂₃H₁₆O₃, MW = 340.37 g/mol ). Common fragmentation patterns would involve the cleavage of the ethyl group, leading to a significant peak at m/z 311 ([M-C₂H₅]⁺). Another likely fragmentation is the loss of the entire ethylbenzoyl group, resulting in a peak corresponding to the anthracene-9,10-dione radical cation. The fragmentation of the ethylbenzene (B125841) moiety often produces a tropylium (B1234903) ion at m/z 91.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition with high accuracy, thus confirming the molecular formula C₂₃H₁₆O₃.

MALDI-FTMS

For less volatile or thermally labile compounds, Matrix-Assisted Laser Desorption/Ionization Fourier-Transform Mass Spectrometry (MALDI-FTMS) could be employed to obtain the molecular weight with high resolution and accuracy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the anthracene-9,10-dione core is expected to result in strong absorption in the UV region. Typically, anthraquinone (B42736) derivatives exhibit multiple absorption bands. For this compound, characteristic π→π* transitions of the anthracene system are expected, with the longest wavelength absorption likely occurring in the near-UV region. The presence of the benzoyl substituent may cause a slight bathochromic (red) shift of these absorption bands compared to the unsubstituted anthracene-9,10-dione.

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

X-ray diffraction is the most powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-crystal X-ray diffraction analysis of a suitable crystal of this compound would provide precise information about its molecular geometry, including bond lengths, bond angles, and torsion angles. This would reveal the planarity of the anthracene-9,10-dione core and the relative orientation of the 4-ethylbenzoyl substituent. Intermolecular interactions such as π-π stacking and C-H···O hydrogen bonds, which govern the crystal packing, could also be elucidated.

For chiral molecules, X-ray diffraction can be used to determine the absolute configuration. While this compound itself is not chiral, if it were to crystallize in a chiral space group, the analysis could reveal the absolute structure of the crystal. The relative configuration of different parts of the molecule is unequivocally determined by this method.

Fluorescence Spectroscopy for Optical Properties

Fluorescence spectroscopy is a powerful technique utilized to investigate the electronic excited states of molecules. The fluorescence of polycyclic aromatic ketones (PAKs) and their derivatives is generally weak due to the nature of their nπ* electronic transitions. nii.ac.jp The introduction of substituents to the anthraquinone core can influence the spectroscopic properties of the resulting derivatives. researchgate.net For instance, studies on various anthraquinone derivatives have shown that they can exhibit broad-band absorbance and fluorescence, with the emission wavelengths being sensitive to the solvent environment. nih.gov

However, specific experimental data detailing the fluorescence emission and excitation spectra, quantum yield, and fluorescence lifetime for this compound are not available in the reviewed literature. Such data would be invaluable for understanding the influence of the 4-ethylbenzoyl substituent on the photophysical properties of the anthracene-9,10-dione core. Theoretical and computational studies, which can provide insights into the electronic structure and predict spectroscopic behavior, have been conducted for some anthraquinone derivatives but not specifically for this compound. researchgate.netrsc.orgasianresassoc.org

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Compounds

Electronic Circular Dichroism (ECD) spectroscopy is an essential analytical method for determining the absolute configuration and conformation of chiral molecules in solution. The technique measures the differential absorption of left and right circularly polarized light by a chiral compound.

For ECD spectroscopy to be applicable, the molecule must be chiral, meaning it is non-superimposable on its mirror image. The structure of this compound does not inherently possess a stereocenter or axial chirality, suggesting that it is likely an achiral molecule. In the absence of any chiral elements, the compound would not exhibit an ECD spectrum.

No studies reporting the synthesis of chiral derivatives of this compound or an investigation of its potential to form chiral complexes or aggregates that might display an ECD signal were found in the current body of scientific literature. Therefore, there is no available experimental ECD data for this compound.

Applications in Advanced Materials Science

Integration of Anthracene-9,10-dione Derivatives in Organic Electronics

Anthracene (B1667546) derivatives are a cornerstone in the field of organic electronics, serving various functions in devices such as emitting materials, charge transporters, and hosts in emissive layers. rsc.org The planar structure of the anthracene core promotes strong intermolecular interactions, which is advantageous for charge transport. rsc.org

Anthracene derivatives have been extensively utilized in Organic Light-Emitting Diodes (OLEDs) for applications in full-color displays and solid-state lighting. rsc.org They can function as highly efficient blue light emitters, a critical component for achieving full-color displays. For instance, 9,10-diphenylanthracene (B110198) is known for its deep blue fluorescence and high quantum yield, making it a strong candidate for OLEDs. chemistryviews.org However, stability can be a challenge. To address this, researchers have developed strategies such as creating doubly bridged anthracenes to encapsulate the reactive core, thereby improving stability without compromising its emissive properties. chemistryviews.org The introduction of bulky substituents at the 9 and 10 positions of the anthracene ring is another common strategy to prevent molecular aggregation in the solid state, leading to amorphous compounds with efficient blue electroluminescence. researchgate.net Non-doped OLEDs based on anthracene derivatives exhibiting aggregation-induced emission have also shown promising performance, with maximum external quantum efficiencies reaching up to 4.46%. researchgate.net

In the realm of organic photovoltaics, the electronic properties of anthracene-9,10-dione derivatives are of significant interest. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are fundamental to the performance of organic solar cells. researchgate.net Quantum chemical investigations have been performed on various anthracene-based compounds to explore their optical and electronic properties. By introducing different electron side groups, researchers can tune the electronic structure to better harvest the solar spectrum. researchgate.net For example, novel non-fullerene acceptors have been designed using 9,10-anthraquinone as a core electron-withdrawing block, demonstrating broad absorption bands and high open-circuit voltages in organic solar cell devices. researchgate.net

Anthracene and its derivatives are notable building blocks for the active layer in Organic Field-Effect Transistors (OFETs). rsc.org Their planar structure facilitates strong intermolecular interactions, and their energy levels contribute to high air stability. rsc.orgresearchgate.net The derivatization of anthracene has led to significant improvements in charge carrier mobility compared to the parent molecule. researchgate.net For instance, a synthesized anthracene derivative for solution-processable OFETs exhibited a maximum field-effect mobility of 3.74 x 10⁻⁴ cm² V⁻¹ s⁻¹ and a high current on/off ratio. nih.govresearchgate.net The molecular packing in the solid state plays a crucial role in device performance, with different substitution patterns on the anthracene core influencing the crystal structure and, consequently, the charge transport properties. nih.gov

The rational design of small molecular semiconductors is a key area of research, and anthracene derivatives are a prime focus. nih.gov The ability to functionalize the anthracene core at various positions allows for the fine-tuning of thermal stability and frontier molecular orbital energy levels. nih.gov For example, functionalization at the 9,10-positions has been shown to be an effective way to adjust the thermal stability of the material with minimal impact on its optical and electrochemical properties. nih.gov This tunability is critical for developing new materials for molecular electronics. Researchers have designed and synthesized a variety of new 9,10-anthraquinone derivatives with π-conjugated systems, featuring thiophene-terminated side arms, to explore their potential as redox-active switches in molecular electronic devices. rsc.org

Redox-Active Materials for Energy Storage

The ability of anthraquinone (B42736) derivatives to undergo reversible redox reactions makes them highly suitable for energy storage applications, particularly in batteries. rsc.org

Anthraquinone-based materials are promising active materials for redox flow batteries (RFBs) due to their fast kinetics and reversible two-electron redox reactions. rsc.org A significant challenge in this area is achieving high solubility of the redox-active molecules in the electrolyte. To address this, various molecular engineering strategies have been employed, such as incorporating solubilizing groups like carboxylates, phosphates, and sulfonates. digitellinc.comresearchgate.net For example, a highly soluble phosphonate-functionalized anthraquinone has been developed for aqueous RFBs operating at a near-neutral pH. researchgate.net Similarly, a 1,4-diaminoanthraquinone (B121737) derivative was synthesized that is miscible in any ratio with common organic solvents, overcoming the low solubility that typically limits these compounds. acs.org The modification of anthraquinone with different functional groups can also tune the redox potential. Density functional theory calculations have been used to predict the solubility and reduction potentials of various 9,10-anthraquinone derivatives, guiding the design of new materials. bit.edu.cnelectrochemsci.org These efforts have led to the development of anthraquinone-based electrolytes that demonstrate high stability and low capacity fade over extended cycling in RFB systems. digitellinc.com

Data Tables

Table 1: Performance of an Anthracene Derivative in an Organic Field-Effect Transistor

| Parameter | Value |

|---|---|

| Maximum Field-Effect Mobility | 3.74 x 10⁻⁴ cm² V⁻¹ s⁻¹ |

| Current On/Off Ratio | 5.05 x 10⁴ |

| Threshold Voltage | -3.5 V |

Data sourced from studies on a solution-processable anthracene derivative. nih.govresearchgate.net

Table 2: Properties of Selected Anthraquinone Derivatives for Redox Flow Batteries

| Compound | Key Feature | Application Highlight |

|---|---|---|

| Phosphonate-functionalized anthraquinone | High solubility at pH 9 and above | Stable operation in near-neutral aqueous RFBs. researchgate.net |

| 1,4-bis((2-(2-(2-methoxyethoxy)ethoxy)ethyl)amino)anthracene-9,10-dione | Miscible with acetonitrile (B52724) and 1,2-dimethoxyethane (B42094) | Overcomes low solubility issues in nonaqueous symmetric RFBs. acs.org |

List of Chemical Compounds

2-(4-Ethylbenzoyl)anthracene-9,10-dione

9,10-anthraquinone

Anthracene

9,10-diphenylanthracene

1,4-diaminoanthraquinone

9,10-anthracene-2,7-disulfonic acid (AQDS)

Potassium ferrocyanide

Acetonitrile

1,2-dimethoxyethane

2,2′-((9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl))bis(N,N,N-trimethylethan-1-aminium)dichloride (BDEAQCl₂)

Thiophene

Phthalic anhydride (B1165640)

o-Benzoylbenzoic acid

Naphthoquinone

Butadiene

Styrene

9,10-dihydroxyanthracene

2-Alkyl-9,10-Anthroquinones

Hydrogen peroxide

Research Findings on this compound in Advanced Materials Science Remain Undisclosed

Despite a comprehensive search of scientific literature and patent databases, specific applications of the chemical compound this compound in the fields of advanced materials science, including conjugated redox polymers for hybrid-flow batteries, photoinitiator systems for polymerization, and the development of conjugated microporous polymers (CMPs) and covalent organic frameworks (COFs), have not been identified in publicly available research.

While the foundational structure, anthracene-9,10-dione (commonly known as anthraquinone), and its various derivatives are subjects of extensive research in these areas, information detailing the synthesis, properties, and performance of the specific molecule this compound is not present in the reviewed literature.

The parent compound, anthraquinone, is a well-known electroactive molecule. Its derivatives are frequently explored for energy storage applications due to their reversible redox properties. Research in this area often focuses on modifying the anthraquinone core to enhance solubility, stability, and redox potential for use in systems like redox flow batteries. However, studies specifically incorporating the 2-(4-ethylbenzoyl) substituent for this purpose are not documented.

Similarly, in the field of polymer chemistry, various anthraquinone derivatives have been investigated as photoinitiators. These molecules can absorb light and generate reactive species to initiate polymerization reactions. The effectiveness of a photoinitiator is highly dependent on its chemical structure, which influences its light absorption characteristics and subsequent chemical reactivity. There is currently no available data to suggest that this compound has been evaluated for this application.

Furthermore, the development of porous materials like CMPs and COFs often utilizes rigid, geometrically defined building blocks. Anthracene and its derivatives can serve as such linkers to create robust, high-surface-area materials with potential applications in gas storage, catalysis, and electronics. While the broader class of anthracene-based compounds is relevant to this field, the specific use of this compound as a monomer or structural unit in the synthesis of CMPs or COFs has not been reported.

Photocatalytic Investigations

Anthracene-9,10-dione as a Photocatalytic Component

The core of anthracene-9,10-dione's photocatalytic activity lies in its ability to be excited by ultraviolet (UV) or visible light. researchgate.net Upon absorbing a photon, the molecule transitions from its ground state to an excited singlet state, which can then undergo intersystem crossing to a more stable, longer-lived triplet state. This excited triplet state is the primary photoactive species, capable of initiating chemical reactions through various pathways. researchgate.net Anthraquinones are noted for their high absorptivity and high excited-state reduction potentials, which makes them powerful participants in photoreactions. researchgate.net

One of the principal roles of anthracene-9,10-dione derivatives in photocatalysis is acting as an electron acceptor. rsc.orgkoreascience.kr The electron-deficient nature of the quinone moiety allows the excited molecule to readily accept an electron from a suitable donor molecule. This process, known as photoinduced electron transfer (PET), generates a radical anion of the anthraquinone (B42736) and a radical cation of the donor. rsc.org

This electron-accepting strength can be tuned by adding substituents to the anthraquinone core. rsc.orgresearchgate.net For example, the introduction of electron-withdrawing groups can enhance its electron acceptor capabilities. rsc.org Once the anthraquinone radical anion is formed, it can act as a key mediator, transferring the electron to another species, such as molecular oxygen, to generate reactive oxygen species (ROS) and regenerate the ground-state photocatalyst, thus completing the catalytic cycle. rsc.org This mediation is crucial in many photocatalytic systems, including those for organic synthesis and pollutant degradation. nih.gov

The industrial production of hydrogen peroxide has long relied on the Riedel-Pfleiderer process, which involves the hydrogenation and subsequent oxidation of an anthraquinone derivative (typically 2-alkylanthraquinone). researchgate.net This concept has been adapted to photocatalytic systems for a greener and more sustainable synthesis of H₂O₂. elsevierpure.comresearchgate.net

| Catalyst System | H₂O₂ Production Rate | Apparent Quantum Yield (AQY) | Reference |

| Bare C₃N₄ | ~82 µmol g⁻¹ h⁻¹ | 2.3% @ 380 nm | elsevierpure.com |

| AQ-augmented C₃N₄ | 361 µmol g⁻¹ h⁻¹ | 19.5% @ 380 nm | elsevierpure.com |

| 2,6-di-tert-butyl AQ | 3950.6 mM h⁻¹ (in flow reactor) | Not specified | rsc.org |

Degradation of Organic Pollutants via Photocatalysis

Anthraquinone-based photocatalysts have demonstrated significant efficacy in the degradation of persistent organic pollutants in water, such as synthetic dyes and antibiotics. researchgate.netresearchgate.netnih.gov For instance, derivatives like 2-carboxyanthraquinone (AQ-COOH) have been shown to completely degrade Rhodamine B (RhB), a common industrial dye, under visible light irradiation. researchgate.netresearchgate.net The photocatalytic activity can be influenced by the nature of the substituent on the anthraquinone skeleton, with electron-withdrawing groups often enhancing performance. researchgate.net

The versatility of these photocatalysts is also evident in their ability to degrade a range of other pollutants, including tetracycline, methylene (B1212753) blue, and methyl orange, showcasing their broad applicability in wastewater treatment. researchgate.netresearchgate.net

The degradation of organic pollutants by anthraquinone photocatalysts proceeds primarily through the generation of highly reactive oxygen species (ROS). The process is initiated when the photo-excited anthraquinone transfers an electron to molecular oxygen, forming the superoxide (B77818) radical anion (O₂•⁻). researchgate.netresearchgate.net This superoxide radical can initiate a cascade of reactions, leading to the formation of other ROS, including the highly potent hydroxyl radical (•OH). researchgate.net

These radical intermediates are powerful oxidizing agents that can attack the complex structures of organic pollutants, breaking them down into simpler, less harmful compounds, and ultimately leading to their mineralization into CO₂, H₂O, and mineral acids. nih.govuni-regensburg.de Quenching experiments and electron paramagnetic resonance (EPR) spectroscopy have confirmed the involvement of species like O₂•⁻, •OH, and singlet oxygen (¹O₂) in the degradation mechanism. researchgate.netresearchgate.net

Doping, which involves introducing foreign elements into a host semiconductor, is another effective strategy for modifying the electronic structure and enhancing visible light absorption of photocatalytic systems. mdpi.commdpi.com While not extensively documented for anthraquinone-specific systems as the primary host, the principle of using co-catalysts like anthraquinones with doped semiconductors is a promising avenue for developing highly active photocatalysts for environmental remediation. mdpi.com

Recyclability and Stability of Anthracene-9,10-dione Based Photocatalysts

A critical factor for the practical application of any photocatalyst is its long-term stability and recyclability. Homogeneous anthraquinone catalysts can be difficult to recover from reaction mixtures. nih.gov However, significant progress has been made by heterogenizing these catalysts.

When anthraquinones are incorporated into solid structures like Covalent Organic Frameworks (COFs) or immobilized on solid supports, they exhibit excellent stability and can be easily recovered and reused for multiple catalytic cycles without a significant loss of activity. nih.govrsc.org For example, an anthraquinone-based COF (DAAQ-COF) was reused for six consecutive reaction runs with no decrease in catalytic efficiency. nih.govrsc.org Similarly, 2-carboxyanthraquinone, used as a solid catalyst, retained most of its activity after five uses for the degradation of Rhodamine B. researchgate.netresearchgate.net This high level of stability and recyclability makes anthraquinone-based heterogeneous photocatalysts promising candidates for sustainable industrial and environmental applications. nih.gov

| Catalyst | Application | Number of Cycles | Performance Retention | Reference |

| DAAQ-COF | C-H Functionalization | 6 | No decrease in efficiency | nih.govrsc.org |

| AQ-COOH | Rhodamine B Degradation | 5 | Activity mostly unchanged | researchgate.netresearchgate.net |

Chemical Sensing Applications

Development of Optical Chemical Sensors

The development of optical chemical sensors often relies on the use of indicator molecules that exhibit changes in their optical properties, such as fluorescence, in response to a specific analyte. Anthracene (B1667546) derivatives are a promising class of compounds for this purpose due to their inherent fluorescence.

Fluorescent Carriers in Sensing Devices